molecular formula C25H20N4O2S2 B2420783 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 2034477-96-6

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B2420783
CAS No.: 2034477-96-6
M. Wt: 472.58
InChI Key: ZBBOBVFTYGTSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a synthetic organic compound with potential applications across various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure features a combination of oxadiazole and quinazoline rings, along with a tolyl group and a methylthio substituent, contributing to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a quinazoline derivative with a 1,2,4-oxadiazole precursor. The process generally starts with the preparation of the 1,2,4-oxadiazole by reacting an appropriate amidoxime with an acyl chloride or anhydride. This intermediate is then alkylated with a halogenated methylthiol derivative under basic conditions to form the oxadiazole-thioether. Concurrently, a quinazoline moiety is synthesized through a multi-step process involving the formation of a benzamide intermediate, followed by cyclization and functionalization with a methylthio group.

Industrial Production Methods: For large-scale production, the synthesis may be adapted to a continuous flow process, optimizing reaction conditions such as temperature, pressure, and solvent to improve yield and reduce waste. Catalysts and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound may undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction of the oxadiazole ring can lead to the formation of aminomethyl derivatives.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the quinazoline ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halides, nitriles, and nitro compounds can be introduced using appropriate conditions.

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation reactions.

  • Aminomethyl Derivatives: From reduction reactions.

  • Functionalized Quinazolines: From substitution reactions.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing the construction of more complex molecules through its reactive functional groups.

Medicine: Preliminary studies suggest it may possess anticancer or antimicrobial properties, making it a candidate for drug development.

Industry: The compound's stability and reactivity profile make it suitable for the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which "2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" exerts its effects is thought to involve interactions with various molecular targets, such as kinases or enzymes involved in cellular signaling pathways. Its structural features allow it to bind to active sites, potentially inhibiting the function of target proteins and disrupting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

  • 2-(((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

  • 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one

Uniqueness: The specific combination of the oxadiazole and quinazoline rings with the methylthio and tolyl groups sets this compound apart, providing a distinctive reactivity and potential bioactivity profile. This uniqueness makes it a valuable scaffold for designing new molecules with targeted properties.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c1-16-7-11-18(12-8-16)29-24(30)20-5-3-4-6-21(20)26-25(29)33-15-22-27-23(28-31-22)17-9-13-19(32-2)14-10-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBOBVFTYGTSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.